molecular formula C15H17N5O2S B4591582 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4591582
M. Wt: 331.4 g/mol
InChI Key: AIHYKZBMXFDPJB-UHFFFAOYSA-N
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Description

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent sulfonamide formation. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.

Scientific Research Applications

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine: A cholinesterase and monoamine oxidase dual inhibitor.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their antiviral activity.

Uniqueness

1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific pyrazole ring system and sulfonamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-12-5-3-4-6-13(12)10-20-8-7-15(17-20)18-23(21,22)14-9-16-19(2)11-14/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYKZBMXFDPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE
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1-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE

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